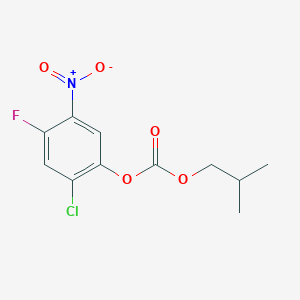
2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate is an organic compound with the molecular formula C10H9ClFNO5 It is characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, along with a carbonate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate typically involves the reaction of 2-chloro-4-fluoro-5-nitrophenol with 2-methylpropyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
2-Chloro-4-fluoro-5-nitrophenol+2-Methylpropyl chloroformate→2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the phenyl ring can be targets for nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The carbonate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives depending on the nucleophile used.
Reduction: 2-Chloro-4-fluoro-5-aminophenyl 2-methylpropyl carbonate.
Hydrolysis: 2-Chloro-4-fluoro-5-nitrophenol and 2-methylpropanol.
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate depends on its specific application. In general, the compound can interact with biological molecules through its reactive functional groups. For example, the nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The carbonate ester group can be hydrolyzed to release the active phenol and alcohol, which can interact with molecular targets in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate
- 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate
- 2-Chloro-4-fluoro-5-nitrophenyl propyl carbonate
Uniqueness
2-Chloro-4-fluoro-5-nitrophenyl 2-methylpropyl carbonate is unique due to the presence of the 2-methylpropyl group, which can influence its reactivity and interactions with other molecules. This structural variation can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from other similar compounds.
Propiedades
Número CAS |
141772-37-4 |
|---|---|
Fórmula molecular |
C11H11ClFNO5 |
Peso molecular |
291.66 g/mol |
Nombre IUPAC |
(2-chloro-4-fluoro-5-nitrophenyl) 2-methylpropyl carbonate |
InChI |
InChI=1S/C11H11ClFNO5/c1-6(2)5-18-11(15)19-10-4-9(14(16)17)8(13)3-7(10)12/h3-4,6H,5H2,1-2H3 |
Clave InChI |
WUQPBXNPRRZWOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


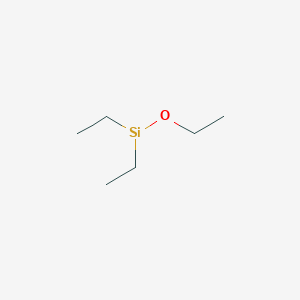
![1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide](/img/structure/B14141993.png)
![4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B14141997.png)
![5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14141999.png)
![N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14142002.png)
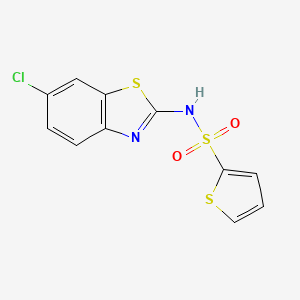
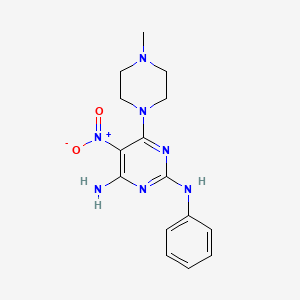
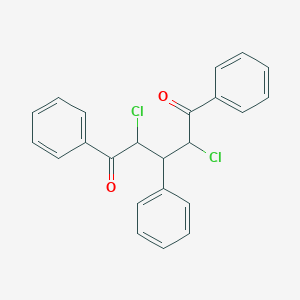
![2,4-dichloro-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B14142026.png)
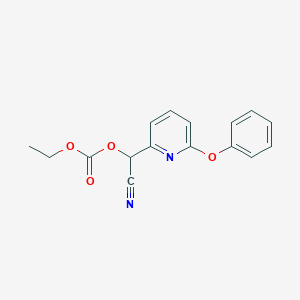
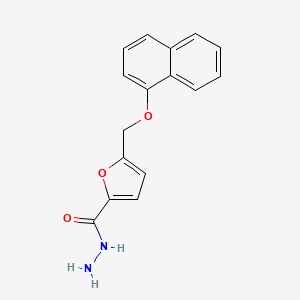
![N'-(2-hydroxypropyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14142033.png)
![(2E)-3-(4-chlorophenyl)-N-[4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B14142043.png)
![3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one](/img/structure/B14142052.png)
